(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amino group with a Boc group, followed by the introduction of the o-tolyl group . The Boc group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base .
Chemical Reactions Analysis
The Boc group is commonly used in organic synthesis to protect amino groups. It can be removed under acidic conditions . The carboxylic acid group can participate in typical acid-base reactions, and the o-tolyl group can undergo reactions typical of aromatic compounds.
Scientific Research Applications
Enantioselective Synthesis
This compound has been utilized in enantioselective synthesis. For instance, Pajouhesh et al. (2000) described the preparation of both enantiomers of a neuroexcitant analogue using a derivative of this compound. They achieved enantiopure products with high efficiency, demonstrating its utility in synthesizing stereochemically complex molecules (Pajouhesh et al., 2000).
Synthesis of Biotin Intermediates
Qin et al. (2014) reported the synthesis of a key intermediate of Biotin, a vital water-soluble vitamin. This synthesis involved the use of a compound closely related to (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, showcasing its role in the biosynthesis of essential nutrients (Qin et al., 2014).
Glutamate-Agonistic Activity Studies
Tamura et al. (1992) synthesized derivatives of this compound to evaluate their glutamate receptor-agonistic and antifungal activities. This indicates its potential application in neuroscientific research and drug development (Tamura et al., 1992).
Asymmetric Hydrogenation in Pharmacophores
Kubryk and Hansen (2006) used this compound in the asymmetric hydrogenation of enamine esters, leading to the preparation of a beta-amino acid pharmacophore. This process is significant in medicinal chemistry for developing new drug candidates (Kubryk & Hansen, 2006).
Synthesis of Chiral Polyacetylenes
Gao, Sanda, and Masuda (2003) explored the synthesis of novel amino acid-derived acetylene monomers using a compound similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. Their study revealed insights into the properties of the formed polymers, contributing to materials science and polymer chemistry (Gao, Sanda, & Masuda, 2003).
properties
IUPAC Name |
(3R)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMSBGBNGEQDH-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375888 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid | |
CAS RN |
500770-86-5 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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